![molecular formula C10H13ClFNO B7645207 (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly known as salmeterol and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Salmeterol has been shown to have a long duration of action and is used as a maintenance treatment for these respiratory diseases.
作用機序
Salmeterol works by binding to beta-2 adrenergic receptors in the lungs, which results in the relaxation of bronchial smooth muscles. This leads to the dilation of airways and improved airflow. Salmeterol has a long duration of action, which makes it an effective maintenance therapy for respiratory diseases.
Biochemical and Physiological Effects
Salmeterol has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in bronchial smooth muscle cells, which leads to the relaxation of these muscles. Salmeterol has also been shown to decrease the release of inflammatory mediators such as leukotrienes and histamines, which are involved in the pathogenesis of respiratory diseases.
実験室実験の利点と制限
Salmeterol has a number of advantages for use in lab experiments. It has a long duration of action, which makes it useful for studying the effects of beta-2 adrenergic receptor agonists over an extended period of time. Salmeterol is also relatively stable and can be stored for long periods of time without degradation.
One limitation of using salmeterol in lab experiments is that it is a complex molecule that requires careful synthesis to obtain a high yield of the desired product. Another limitation is that salmeterol is a potent beta-2 adrenergic receptor agonist and can have off-target effects, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research on salmeterol. One area of research is the development of new formulations of salmeterol that can improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can predict response to salmeterol therapy. Additionally, research is needed to better understand the molecular mechanisms underlying the effects of salmeterol on respiratory function.
合成法
The synthesis of salmeterol involves the reaction of 2-chloro-6-fluoroacetophenone with (S)-propan-2-amine in the presence of a reducing agent. The reaction produces (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol as the final product. The synthesis of salmeterol is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
Salmeterol has been extensively studied for its therapeutic potential in the treatment of asthma and (2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol. It has been shown to have a long duration of action and is effective in preventing bronchospasm. Salmeterol is often used in combination with other drugs such as inhaled corticosteroids to achieve better control of respiratory symptoms. It has also been studied for its potential use in the treatment of other respiratory diseases such as cystic fibrosis and bronchiectasis.
特性
IUPAC Name |
(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDFGBXFZDUQE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

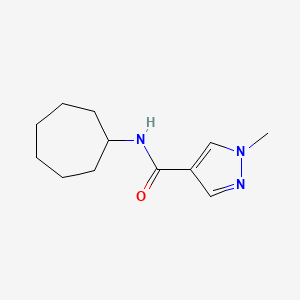
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
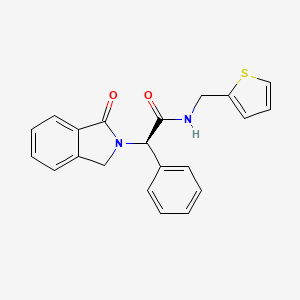
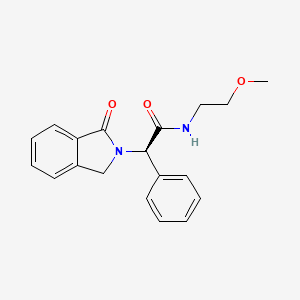
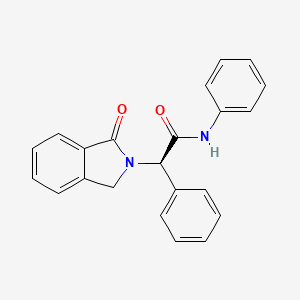
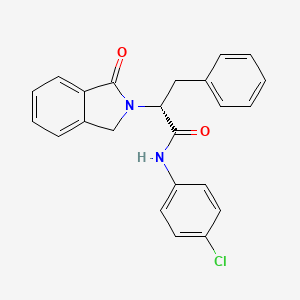

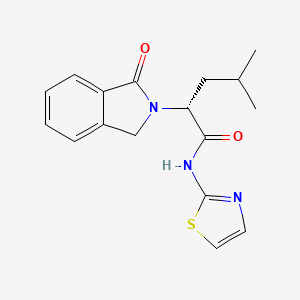
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
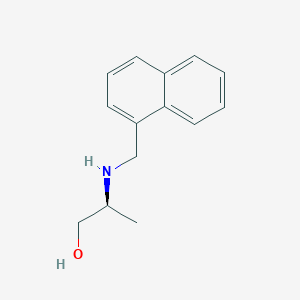
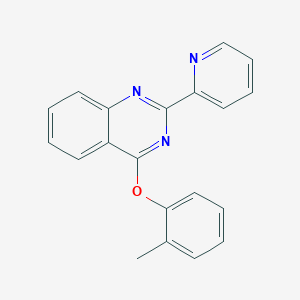
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)